molecular formula C11H18N2O B075977 N-(1-Adamantyl)urea CAS No. 13072-69-0

N-(1-Adamantyl)urea

Cat. No. B075977
CAS RN: 13072-69-0
M. Wt: 194.27 g/mol
InChI Key: QYYHPAUOLCHORH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(1-Adamantyl)urea and its derivatives are synthesized through reactions involving adamantane or adamantane-based isocyanates with amines or anilines. For instance, Danilov et al. (2021) described the synthesis of 1,3-disubstituted ureas containing an adamantane moiety by reacting 1-(isocyanatomethyl)adamantane with monohalo- and dihaloanilines, achieving yields up to 92% (Danilov, D'yachenko, Kuznetsov, Burmistrov, & Butov, 2021).

Molecular Structure Analysis

The molecular structure of N-(1-Adamantyl)urea has been elucidated using X-ray diffraction techniques. Yun (2006) determined the crystal structure, revealing that it belongs to the monoclinic system with space group P21/c. The adamantane cage exhibits a stable tricyclo structure with chair conformation (Yun, 2006).

Chemical Reactions and Properties

N-(1-Adamantyl)urea derivatives have shown potential as inhibitors for various enzymes. Danilov et al. (2019) synthesized derivatives containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments, which displayed inhibitory activity against human soluble epoxide hydrolase (Danilov, D'yachenko, Shkineva, Vatsadze, Burmistrov, & Butov, 2019).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for the application of N-(1-Adamantyl)urea derivatives. Butov, Burmistrov, and Danilov (2017) reported that ureas synthesized from R-adamant-1-yl isocyanates showed increased solubility in water and reduced melting points, enhancing their applicability as epoxide hydrolase inhibitors (Butov, Burmistrov, & Danilov, 2017).

Chemical Properties Analysis

The chemical properties of N-(1-Adamantyl)urea derivatives, such as reactivity and binding affinity to biological targets, have been extensively studied. These compounds have been explored for their antimicrobial, antiviral, and anticancer properties. For example, Arshad et al. (2021) synthesized a novel adamantane-naphthyl thiourea conjugate and assessed its DNA binding, urease enzyme inhibition, and anticancer activities, demonstrating significant biological activity (Arshad, Saeed, Perveen, Ujan, Farooqi, Channar, Shabir, El‐Seedi, Javed, Yamin, Bolte, & Hökelek, 2021).

Scientific Research Applications

  • Antiviral and Antimicrobial Properties : N-(1-Adamantyl)urea and its derivatives have shown potential in antiviral and antimicrobial applications. Kreutzberger and Tantawy (1983) noted antiviral, antimycotic, and herbicidal activity in certain adamantyl urea compounds (Kreutzberger & Tantawy, 1983). Patil et al. (2019) found that adamantyl urea derivatives exhibited promising growth inhibition against certain bacterial strains, particularly Acinetobacter baumannii (Patil et al., 2019).

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Several studies have focused on the role of adamantyl urea derivatives as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. Rose et al. (2010) noted that certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors exhibited significant improvements in pharmacokinetic parameters over previous adamantyl urea-based inhibitors (Rose et al., 2010). Liu et al. (2015) studied the metabolism of N-adamantyl urea-based sEH inhibitors, indicating their potential as therapeutics for hypertension and inflammation (Liu et al., 2015).

  • Mycobacterium tuberculosis Treatment : Adamantyl ureas have been identified as active compounds against Mycobacterium tuberculosis. Scherman et al. (2012) discovered adamantyl ureas that target MmpL3, a protein involved in the secretion of trehalose mono-mycolate in M. tuberculosis (Scherman et al., 2012).

  • Improved Drug Properties : Research has also focused on modifying the adamantyl structure to improve the pharmacokinetic and metabolic properties of drugs. Burmistrov et al. (2018) examined the effects of alterations in the adamantane structure on sEH inhibition potency and metabolic stability (Burmistrov et al., 2018).

  • Chemical Synthesis and Modification : The chemical properties of adamantyl ureas, such as their stability and reactivity, make them useful in various synthetic applications. Shokova et al. (1997) proposed a new method for N-adamantylation of amides, nitriles, and ureas (Shokova et al., 1997).

  • Crystal Structure Analysis : Yun (2006) determined the crystal structure of N-(1-adamantyl)urea, contributing to the understanding of its physical properties (Yun, 2006).

Safety And Hazards

The safety data sheet for N-(1-Adamantyl)urea suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for N-(1-Adamantyl)urea were not found in the retrieved papers, the compound’s potential applications in medicinal chemistry, organic synthesis, and as a soluble epoxide hydrolase inhibitor suggest areas for future research .

properties

IUPAC Name

1-adamantylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYHPAUOLCHORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156693
Record name Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
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URL https://comptox.epa.gov/dashboard/DTXSID60156693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Adamantyl)urea

CAS RN

13072-69-0
Record name 1-Adamantylurea
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072690
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Record name 13072-69-0
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Record name Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source EPA DSSTox
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Record name N-tricyclo(3.3.1.1'3,7)dec-1-ylurea
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
E Shokova, T Mousoulou, Y Luzikov, V Kovalev - Synthesis, 1997 - thieme-connect.com
A new preparative method for N-adamantylation of carboxylic acid amides, ureas and for C5-adamantylation of barbituric acid in trifluoroacetic acid (TFA) is proposed. Tertiary 1-…
Number of citations: 34 www.thieme-connect.com
ES Al Abdullah - Riyadh, Saudi Arabia, 2007 - fac.ksu.edu.sa
1.1. Pharmacological Properties of Adamantane Derivatives 1.1. 1. Antiviral Adamantane Derivatives 1.1. 2. Antimicrobial Adamantane Derivatives 1.1. 3. Anti-inflammatory …
Number of citations: 12 fac.ksu.edu.sa
杨云霞, 张锦楠, 宋晓红, 李奇 - 结构化学, 2006 - cqvip.com
: The crystal structure of N-(1-adamantyl) urea (tricyclo [3, 3, 1, 13, 7] decan-1-urea, C11H18N2O) has been determined by X-ray diffraction. The crystal belongs to the monoclinic system…
Number of citations: 3 www.cqvip.com
EA Ivleva, YN Klimochkin - Organic Preparations and Procedures …, 2017 - Taylor & Francis
Alzheimer’s disease is the most common cause of dementia, affecting more than 48 million people worldwide. It has been predicted that by 2050 this figure will be more than 130 million…
Number of citations: 20 www.tandfonline.com
SSR Alsayed, S Lun, A Payne, WR Bishai… - Bioorganic …, 2021 - Elsevier
The treacherous nature of tuberculosis (TB) combined with the ubiquitous presence of the drug-resistant (DR) forms pose this disease as a growing public health menace. Therefore, it …
Number of citations: 14 www.sciencedirect.com
JC Argyle - 1970 - search.proquest.com
At the time this dissertation was begun, the physio logical properties of a number of adamantane compounds had been examined. These examinations had shown that the pro nounced …
Number of citations: 2 search.proquest.com
K Li, B Sinha, P Hoppe - Analytical chemistry, 2016 - ACS Publications
… (35, 38) In general, nitrogen atoms placed in cyclic aromatic rings show the highest relative 12 C 14 N – secondary ion yields (eg, N-1 adamantyl urea, Tri(2-pyridyl)s-triazine, 1,8 …
Number of citations: 10 pubs.acs.org
JK Porter - 1971 - search.proquest.com
… R=CH^, n=3) Np-tolysulfonyl-N'-1-adamantylurea (4.), has an activity fifteen times that of the parent compound and also a superior duration of action. Its potency is also somewhat …
Number of citations: 2 search.proquest.com
JW van Hal, JS Ledford, X Zhang - Catalysis Today, 2007 - Elsevier
Amine compounds, bi-functional compounds (EDTA, ethylene diamine tetra acetic acid type), and Salen compounds were investigated for catalytic hydration of ethylene oxide (EO) to …
Number of citations: 74 www.sciencedirect.com
NV Averina, GS Borisova, NS Zefirov - Russian Journal of Organic …, 2001 - Springer
The review summarizes published data on the synthesis, physical and chemical properties, and biological activity of 4-azatricyclo[4.3.1.1 ]undecane derivatives and some related …
Number of citations: 4 link.springer.com

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